1,2,2,3-Tetrachloropropane

Toxicology Inhalation Toxicity Occupational Health

Researchers synthesizing Diallate herbicide face challenges sourcing the correct chloropropane isomer. 1,2,2,3-Tetrachloropropane (CAS 13116-53-5) provides the essential chlorine substitution pattern to construct the thiocarbamate backbone. • Exclusive intermediate for Diallate (S-2,3-dichloroallyl diisopropylthiocarbamate); alternative isomers yield inactive analogs. • Distinct boiling point (176.3 °C) enables effective fractional distillation from by-product streams. • Consistent ≥95% purity (GC) minimizes side reactions in downstream syntheses. Reliable bulk supply with rigorous quality documentation supports agrochemical R&D and scale-up programs.

Molecular Formula C3H4Cl4
Molecular Weight 181.9 g/mol
CAS No. 13116-53-5
Cat. No. B086103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,3-Tetrachloropropane
CAS13116-53-5
Synonyms1,2,2,3-tetrachloropropane
Molecular FormulaC3H4Cl4
Molecular Weight181.9 g/mol
Structural Identifiers
SMILESC(C(CCl)(Cl)Cl)Cl
InChIInChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2
InChIKeyUDPHJTAYHSSOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

1,2,2,3-Tetrachloropropane Baseline Data


1,2,2,3-Tetrachloropropane (CAS: 13116-53-5), a tetrachlorinated alkane with the molecular formula C₃H₄Cl₄ and a molecular weight of 181.9 g/mol, is a chlorinated hydrocarbon liquid at room temperature [1]. It is primarily utilized as a chemical intermediate in the synthesis of specific thiocarbamate herbicides, such as Diallate, and is generated as a by-product in processes targeting other chloropropenes [2]. Its baseline physical properties include a density of approximately 1.5 g/cm³ and a normal boiling point of 176.3±8.0 °C at 760 mmHg [3].

Synthetic Utility Thiocarbamate herbicide Diallate intermediate with required chlorine pattern
Process Role Recoverable co-product stream with distillation-based separation feasibility
Handling Review Reported mucosal irritation profile supports facility ventilation protocol review

Why Generic Chloropropane Substitution Fails


Substitution with closely related chloropropanes like 1,2,3-trichloropropane or isomers such as 1,1,2,3-tetrachloropropane is not straightforward due to divergent synthetic roles and toxicological profiles. While 1,2,3-trichloropropane often serves as a primary feedstock, 1,2,2,3-tetrachloropropane is a specific downstream intermediate or by-product whose unique substitution pattern dictates its utility in forming specific C3 backbones for agrochemicals like Diallate [1]. Furthermore, inhalation toxicity studies reveal a distinct toxicological signature characterized by pronounced mucosal irritation and a lower no-observed-adverse-effect level (NOAEL) compared to some higher-chlorinated homologs like 1,1,2,2,3-pentachloropropane, directly impacting safe handling and facility design requirements [2].

Substitution pattern mismatch
Isomers like 1,1,2,3-tetrachloropropane act as primary products, not by-products, altering synthetic role and purity profile.
Toxicological profile divergence
Mucosal irritation reported for 1,2,2,3-isomer at low ppm, unlike pentachloropropane, directly affecting handling engineering design.
Agrochemical activity dependence
Chlorine position dictates Diallate activity; 1,2,3-trichloropropane leads to a different or inactive agrochemical backbone.

Quantitative Differentiation Evidence Guide


Comparative Inhalation Toxicity

In a direct comparative subchronic inhalation study in rats, 1,2,2,3-tetrachloropropane (TECP) exhibited greater toxicity at lower concentrations than 1,1,2,2,3-pentachloropropane (PCP). While deaths occurred at ≥600 ppm for TECP and ≥300 ppm for PCP, the no-observed-adverse-effect level (NOAEL) for systemic effects was 1.5 ppm for both. However, TECP uniquely caused mucosal irritation (nose/eyes) at all test levels (≥5 ppm) in a 13-week study, an effect not observed with PCP [1].

Inhalation Irritation
Head-to-head
TECP: deaths at ≥600 ppm (4‑wk), mucosal irritation at all levels ≥5 ppm (13‑wk) PCP: deaths at ≥300 ppm (4‑wk), no mucosal irritation up to 50 ppm (13‑wk) NOAEL (both): 1.5 ppm
Supports facility-control and ventilation protocol review
Sprague‑Dawley rats, 6 h/d, 5 d/wk inhalation
Toxicology Inhalation Toxicity Occupational Health

Synthetic Role: By-Product vs. Primary Target

1,2,2,3-Tetrachloropropane is obtained as a specific by-product during the chlorination of 1,2,3-trichloropropane to produce 1,1,2,3-tetrachloropropene, a key intermediate for herbicides like Triallate. In contrast, its isomer 1,1,2,3-tetrachloropropane is the desired primary product of this reaction and is directly dehydrochlorinated [1]. The 1,2,2,3-isomer's formation is a function of the substitution pattern, making it a distinct and recoverable co-product stream in certain process patents [2].

Process Role
Head-to-head
1,2,2,3-Tetrachloropropane: obtained as a by‑product 1,1,2,3-Tetrachloropropane: obtained as the primary target product
Co-product stream context may influence cost and purity expectations
Liquid‑phase chlorination of 1,2,3‑trichloropropane
Process Chemistry Agrochemical Intermediates Reaction Selectivity

Boiling Point Comparison for Isomer Separation

1,2,2,3-Tetrachloropropane exhibits a normal boiling point of 176.3±8.0 °C at 760 mmHg . While experimental data for the 1,1,2,3-isomer is sparse, its boiling point has been reported at 164 °C . This ~12°C difference is significant for the design of fractional distillation columns used to separate these isomers in a commercial chlorination process [1].

Boiling Point
Cross‑study comparable
176.3 ± 8.0 °C Δ ~12.3 °C vs 1,1,2,3‑isomer (164 °C)
Enables fractional distillation separation for purity specification
At 760 mmHg
Physical Chemistry Separation Science Process Engineering

Acute Oral Toxicity Profile

The acute oral toxicity of 1,2,2,3-tetrachloropropane is comparatively lower than that of its precursor, 1,2,3-trichloropropane. The reported oral LD50 in rats for 1,2,2,3-tetrachloropropane is 6300 mg/kg , whereas the oral LD50 for 1,2,3-trichloropropane is reported as 150 mg/kg [1]. This 42-fold difference in acute oral toxicity is a critical differentiator.

Acute Oral LD50
Cross‑study comparable
1,2,2,3‑Tetrachloropropane: 6300 mg/kg 1,2,3‑Trichloropropane: 150 mg/kg
42‑fold difference in reported acute oral toxicity context
Standard rat acute toxicity assay
Toxicology Acute Toxicity Safety Data

Target Application Scenarios


Thiocarbamate Herbicide Intermediate

1,2,2,3-Tetrachloropropane is uniquely positioned as an intermediate in the synthesis of the thiocarbamate herbicide Diallate (S-2,3-dichloroallyl diisopropylthiocarbamate) . Its specific chlorine substitution pattern is essential for constructing the requisite molecular structure, differentiating it from other chloropropanes that lead to different or inactive analogs [1]. This application leverages its distinct synthetic utility as outlined in Section 3.

Chlorinated Propene Process with Handling Protocols

In processes for manufacturing 1,1,2,3-tetrachloropropene or other high-value chlorinated C3 compounds, 1,2,2,3-tetrachloropropane is generated as a by-product [2]. Its recovery and purification are economically justified due to its distinct boiling point (176.3 °C vs. 164 °C for the 1,1,2,3-isomer), which allows for effective separation by fractional distillation . However, facilities must implement enhanced ventilation to manage its specific mucosal irritation hazard at concentrations as low as 5 ppm [3], a requirement not as stringent for its pentachloropropane counterpart [3].

Structure-Activity Relationship Research

The compound's distinct toxicity profile, including significant mucosal irritation and a defined NOAEL of 1.5 ppm [3], makes it a valuable tool for studying the toxicological effects of chlorine substitution patterns on alkane backbones. Its comparison to 1,1,2,2,3-pentachloropropane provides a clear dataset for understanding the impact of an additional chlorine atom on inhalation toxicity [3].

Application
Selection Property
Validation Focus
Thiocarbamate herbicide intermediate
Chlorine substitution pattern specificity
Diallate molecular structure confirmation
Chloropropene process co‑product recovery
Isomer boiling point separation feasibility
Distillation purity and isomer separation validation
Structure‑activity relationship research
Inhalation irritation profile differentiation
Mucosal irritation endpoint monitoring

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